molecular formula C10H12Cl2N2 B8136160 Quinolin-7-ylmethanamine dihydrochloride

Quinolin-7-ylmethanamine dihydrochloride

Cat. No.: B8136160
M. Wt: 231.12 g/mol
InChI Key: USXVTPWOILIRAS-UHFFFAOYSA-N
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Description

Quinolin-7-ylmethanamine dihydrochloride is a quinoline derivative with a methanamine group attached to the 7-position of the quinoline ring, forming a dihydrochloride salt. The compound’s molecular formula is C₁₀H₁₂Cl₂N₂, derived from the protonation of two basic sites: the primary amine (-NH₂) in the methanamine group and the weakly basic nitrogen in the quinoline heterocycle . Its dihydrochloride form enhances water solubility compared to the free base, making it suitable for applications requiring aqueous compatibility, such as biochemical assays or pharmaceutical formulations . The SMILES notation for the parent structure is NCc1ccc2c(c1)nccc2, with two chloride ions neutralizing the protonated amines .

Properties

IUPAC Name

quinolin-7-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;;/h1-6H,7,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXVTPWOILIRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CN)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination and Salt Formation

The most straightforward route involves synthesizing the free base quinolin-7-ylmethanamine, followed by dihydrochloride salt formation. Key steps include:

  • Amination of 7-Methylquinoline :

    • Reagents : Lithium amide (LiNH₂) or catalytic hydrogenation under ammonia atmosphere.

    • Conditions : High-pressure hydrogenation (1–5 atm) at 80–120°C for 12–24 hours.

    • Mechanism : Direct substitution of the methyl group with an amine via radical intermediates or metal-catalyzed pathways.

  • Salt Formation :

    • The free base is treated with concentrated hydrochloric acid (HCl) in anhydrous ethanol or methanol.

    • Stoichiometry : 2 equivalents of HCl per amine group to ensure complete protonation.

    • Yield : 85–92% after recrystallization from ethanol/ether mixtures.

Example Protocol ():

  • Dissolve quinolin-7-ylmethanamine (1.0 g, 6.3 mmol) in methanol (30 mL).

  • Add 12 M HCl (1.05 mL, 12.6 mmol) dropwise under ice cooling.

  • Stir for 1 hour, filter the precipitate, and wash with cold diethyl ether.

  • Dry under vacuum to obtain white crystals (yield: 91%).

Reduction of Azide Precursors

An alternative method utilizes 7-azidomethylquinoline as an intermediate, which is reduced to the primary amine before salt formation:

  • Synthesis of 7-Azidomethylquinoline :

    • Starting Material : 7-Chloromethylquinoline.

    • Reagents : Sodium azide (NaN₃) in dimethylformamide (DMF).

    • Conditions : 60°C for 6 hours (yield: 78%).

  • Catalytic Hydrogenation :

    • Catalyst : Raney nickel (5–10 wt%) in methanol.

    • Conditions : 1 atm H₂, room temperature, 2–4 hours.

    • Workup :

      • Filter catalyst and concentrate the filtrate.

      • Extract with ethyl acetate (EtOAc) and acidify with HCl.

      • Adjust to pH 10 with NaOH, re-extract with EtOAc, and dry over MgSO₄.

Key Data ():

  • Yield : 94% for the amine intermediate.

  • ¹H NMR (300 MHz, CD₃OD) : δ 8.83 (d, J = 4.2 Hz, 1H), 8.36 (d, J = 7.8 Hz, 1H), 4.05 (s, 2H).

Reaction Optimization and Scalability

Catalytic System Comparison

CatalystSolventTemperature (°C)Time (h)Yield (%)
Raney NiMethanol25394
Pd/C (10%)Ethanol50682
PtO₂THF30476

Raney nickel outperforms noble metal catalysts in azide reduction due to higher activity and lower cost.

Acid Selection for Salt Formation

AcidEquivalentsSolventPurity (%)
HCl (gas)2.2EtOH99.5
HCl (aq.)2.0MeOH98.7
H₂SO₄1.0H₂O85.2

Anhydrous HCl gas in ethanol ensures stoichiometric control and minimizes hydrolysis side reactions.

Purification and Characterization

Crystallization Techniques

  • Solvent Systems : Ethanol/ether (4:1) for needle-shaped crystals.

  • Gradient Recrystallization : Sequential addition of hexanes to saturated methanol solutions improves crystal size uniformity.

Analytical Data

TechniqueKey FindingsSource
¹H NMR δ 4.05 (s, CH₂NH₂), 8.83 (d, quinoline-H)
HPLC Retention time: 6.2 min (C18 column)
MS (ESI+) m/z 159.1 [M+H]+ (free base)

Industrial-Scale Considerations

Continuous Flow Hydrogenation

  • Reactor Type : Fixed-bed reactor with Raney nickel pellets.

  • Throughput : 5 kg/h of 7-azidomethylquinoline at 90% conversion.

Waste Management

  • Azide Byproducts : Treat with NaNO₂/HCl to degrade residual azides.

  • Solvent Recovery : Distill methanol/H₂O azeotrope for reuse (≥98% recovery).

Challenges and Mitigation Strategies

  • Over-Reduction of Quinoline Ring :

    • Cause : Excessive H₂ pressure or prolonged reaction time.

    • Solution : Use H₂ sensors to maintain 1–2 atm and monitor by TLC.

  • Amine Oxidation :

    • Cause : Exposure to O₂ during workup.

    • Solution : Perform extractions under N₂ and add 0.1% w/v ascorbic acid .

Chemical Reactions Analysis

Types of Reactions

Quinolin-7-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may yield tetrahydroquinoline derivatives .

Scientific Research Applications

Pharmaceutical Research Applications

Quinolin-7-ylmethanamine dihydrochloride serves as a scaffold for developing new drugs, particularly in the fields of oncology and infectious diseases. Its ability to interact with various biological targets makes it a valuable compound for drug discovery.

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds derived from quinoline structures have shown promising results in inhibiting tumor growth in various cancer cell lines and animal models.

Case Study: Anticancer Efficacy
In one study, quinoline-based compounds were synthesized and tested against human colon cancer xenografts in nude mice. The lead compounds demonstrated dose-dependent inhibition of tumor growth, with reductions of up to 58.8% at specific dosages .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of quinoline derivatives. For example, animal studies showed that these compounds could reduce inflammatory markers in models of induced inflammation .

Chemical Synthesis Applications

The synthesis of this compound typically involves several steps that allow for the introduction of various substituents on the quinoline ring. This versatility enables researchers to tailor the compound for specific applications.

Biological Interaction Studies

This compound has been studied for its binding affinity to various biological targets, including enzymes and receptors. Understanding these interactions is critical for elucidating its mechanism of action.

Binding Affinity Studies

Research indicates that this compound can interact with multiple biological targets, suggesting potential therapeutic applications in treating diseases through enzyme inhibition or receptor modulation .

Comparison with Related Compounds

The following table summarizes some compounds related to this compound, highlighting their unique features and activities:

Compound NameStructure TypeUnique Features
Quinolin-2-ylmethanamine dihydrochlorideQuinoline derivativeDifferent position of the amine group; varied activity profile
8-HydroxyquinolineHydroxyquinolineKnown for chelation properties; used in metal ion detection
4-AminoquinolineAminoquinolineExhibits antimalarial properties; different substituent effects

Comparison with Similar Compounds

Structural and Chemical Properties

Key Properties:

  • Molecular Weight : 194.66 g/mol (hydrochloride form); dihydrochloride form is approximately 231.5 g/mol (calculated).
  • Solubility : High solubility in water due to ionic interactions, typical of dihydrochloride salts .
  • Stability : Dihydrochloride salts generally exhibit improved stability over free bases, reducing hygroscopicity and oxidation risks .

Comparison with Similar Compounds

The following table compares Quinolin-7-ylmethanamine dihydrochloride with structurally related compounds, emphasizing substituent positions, salt forms, and applications:

Compound Name CAS Number Molecular Formula Substituent Position Salt Form Key Applications
This compound 1446282-13-8* C₁₀H₁₂Cl₂N₂ 7-yl Dihydrochloride Biochemical research, potential drug intermediates
Quinolin-2-ylmethanamine dihydrochloride 18004-62-1 C₁₀H₁₂Cl₂N₂ 2-yl Dihydrochloride Organic synthesis, ligand design
Quinolin-7-amine hydrochloride 580-15-4 C₉H₉ClN₂ 7-yl (amine only) Hydrochloride Analytical standards
Putrescine dihydrochloride 333-93-7 C₄H₁₂Cl₂N₂ Aliphatic diamine Dihydrochloride Cell culture, biogenic amine studies
1-Quinolin-5-yl-methylamine hydrochloride 611-34-7 C₁₀H₁₁ClN₂ 5-yl Hydrochloride Catalysis, material science

Notes:

  • Positional Isomerism : Substitutent position (e.g., 2-yl vs. 7-yl) alters electronic properties and steric effects, impacting binding affinity in pharmacological contexts .
  • Salt Form: Dihydrochlorides (two HCl molecules) offer higher solubility than monohydrochlorides, critical for in vitro studies .

Solubility and Stability

Dihydrochloride salts, including this compound, demonstrate superior aqueous solubility (>100 mg/mL in water) compared to free bases or monohydrochlorides, as seen in putrescine dihydrochloride studies . This property is vital for drug formulation and biochemical assays requiring precise dosing .

Biological Activity

Quinolin-7-ylmethanamine dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₀Cl₂N and a molecular weight of 231.12 g/mol. It is characterized by the presence of a quinoline ring, which contributes to its biological properties. The dihydrochloride form enhances its solubility, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Several derivatives have shown efficacy against various bacterial strains, suggesting that the compound may interfere with cellular processes critical for pathogen survival. A study highlighted its activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16
Salmonella typhimurium32

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has been shown to inhibit the proliferation of cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. The compound's mechanism of action is believed to involve the inhibition of nucleic acid synthesis and interference with metabolic pathways critical for cancer cell survival.

Case Study: In Vitro Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxic effects, with IC₅₀ values indicating effective concentrations required to inhibit cell viability by 50%:

Cell LineIC₅₀ (µM)
MCF-715.6
HCT-11621.4
HeLa25.0

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

The exact mechanisms through which this compound exerts its biological activities are still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, quinoline derivatives have been shown to inhibit certain G-protein coupled receptors (GPCRs), potentially leading to altered cellular responses in both microbial and cancerous cells .

Q & A

Q. What are the recommended methods for synthesizing and purifying Quinolin-7-ylmethanamine dihydrochloride?

Synthesis typically involves reacting the free base (quinolin-7-ylmethanamine) with hydrochloric acid in a 2:1 molar ratio to form the dihydrochloride salt. Purification may include recrystallization from ethanol/water mixtures or column chromatography. Ensure stoichiometric control to avoid residual reactants, and characterize intermediates via TLC or HPLC. For reproducibility, document reaction conditions (temperature, solvent ratios) and validate purity using melting point analysis and spectroscopic methods .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of NMR (¹H/¹³C), FT-IR, and mass spectrometry to verify the amine protonation and chloride counterion integration. X-ray crystallography provides definitive structural confirmation. Cross-reference spectral data with literature for the free base and analogous dihydrochloride salts (e.g., quinine dihydrochloride) to validate assignments .

Q. What safety protocols are critical when handling this compound?

Wear nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats. Work in a fume hood to avoid inhalation of dust. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Store in airtight containers away from moisture due to hygroscopicity .

Q. Which analytical techniques are used to assess the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Validate purity against a certified reference standard (if available). Elemental analysis (C, H, N, Cl) confirms stoichiometry. For trace impurities, use LC-MS or differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 6–12 months. Monitor degradation via HPLC and quantify decomposition products (e.g., free base formation). For long-term storage, lyophilization or desiccant-containing vials are recommended to prevent hydrolysis .

Q. What considerations are essential when designing cellular assays involving this compound?

Pre-solubilize in sterile water or PBS (pH 7.4) to avoid solvent toxicity. Validate solubility and stability in assay media using dynamic light scattering (DLS). Include controls for chloride ion interference (e.g., using equimolar NaCl) and assess cytotoxicity via MTT assays prior to mechanistic studies .

Q. How should researchers resolve contradictions in pharmacological data across studies?

Systematically compare experimental variables: solvent choice (aqueous vs. DMSO), cell lines, and assay endpoints. Replicate conflicting experiments under standardized conditions. Perform meta-analyses to identify confounding factors (e.g., batch-to-batch purity differences) and validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What steps ensure robust validation of analytical methods for this compound?

Follow ICH Q2(R1) guidelines for linearity, accuracy, precision, and LOD/LOQ. Use a quality-by-design (QbD) approach to optimize HPLC parameters (column type, mobile phase pH). Cross-validate results with independent labs and share raw data in supplementary materials to enhance reproducibility .

Q. Notes

  • Avoid abbreviations; use full chemical names and IUPAC nomenclature.
  • For synthesis and characterization, and clarify structural nuances of dihydrochloride salts.
  • Safety protocols align with JIS standards cited in and .
  • Methodological rigor reflects reproducibility guidelines from and .

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